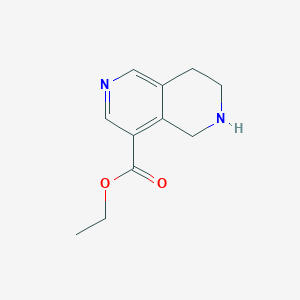

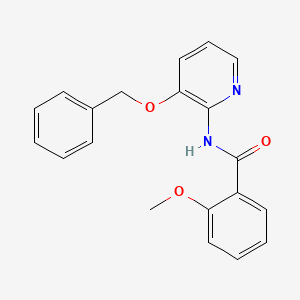

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a derivative of the 1,3,4-thiadiazole moiety . This moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of new pyrazine substituted 1,3,4-thiadiazole derivatives was carried out in good yield by the reaction of pyrazine substituted 1,3,4-thiadiazoles with various sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the reaction of pyrazine substituted 1,3,4-thiadiazoles with various sulfonyl chlorides .科学的研究の応用

Synthesis and Characterization

This compound has been involved in research focused on the synthesis and characterization of new chemical structures. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving similar compounds, highlighting the compound's role in developing new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activities

Gouda et al. (2010) conducted research on new thiazole and pyrazole derivatives based on similar chemical structures, evaluating their antimicrobial activities. This indicates the compound's relevance in the development of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antidepressant and Anticonvulsant Activities

Abdel‐Aziz et al. (2009) synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. This kind of research illustrates the potential of such compounds in the field of neuropsychiatric drug development (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Anticancer Evaluation

Senthilkumar et al. (2021) synthesized a compound related to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide and evaluated its antibacterial, antifungal, and anticancer activities. This demonstrates the compound's importance in cancer research (Senthilkumar, Umarani, & Satheesh, 2021).

Antimycobacterial Activity

Zítko et al. (2013) researched 5-Chloro-N-phenylpyrazine-2-carboxamides, which are related to the compound , for their in vitro activity against Mycobacterium tuberculosis, highlighting the compound's role in tackling mycobacterial infections (Zítko et al., 2013).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) studied pyrazole derivatives as inhibitors of photosynthetic electron transport. This research suggests potential applications in the field of agriculture, particularly as herbicides (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

作用機序

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s known that the anticonvulsant drug design is based on the presumption that at least one phenyl or similar aromatic group in close proximity to two electron donor atoms in the compound is required for the activity in MES .

将来の方向性

The future directions for this compound could involve further modifications in the 1,3,4-thiadiazole moiety to enhance its potency as an anticonvulsant agent . Additionally, the compound could be tested for other biological activities given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives .

特性

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2N5O2S/c12-7-3-5(8(13)21-7)10-17-18-11(20-10)16-9(19)6-4-14-1-2-15-6/h1-4H,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXSQOOFAVSGNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

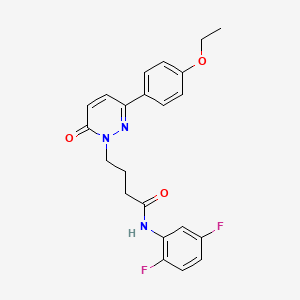

![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)

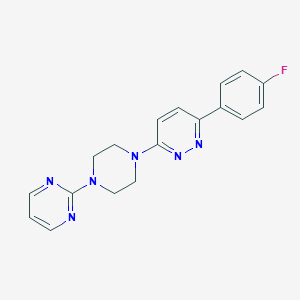

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2576249.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2576258.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2576259.png)